molecular formula C13H19NO B12571887 1-Cyclopropyl-1-(5-ethyl-2-methoxyphenyl)methanamine CAS No. 535926-43-3

1-Cyclopropyl-1-(5-ethyl-2-methoxyphenyl)methanamine

Cat. No.: B12571887
CAS No.: 535926-43-3
M. Wt: 205.30 g/mol
InChI Key: KXGWRWORKOTHSD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(5-ethyl-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO It is a derivative of methanamine, featuring a cyclopropyl group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(5-ethyl-2-methoxyphenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Substitution on the Phenyl Ring: The ethyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. Common reagents include ethyl halides and methanol in the presence of a catalyst.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(5-ethyl-2-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like ethanol or dichloromethane.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted methanamines, thiols.

Scientific Research Applications

1-Cyclopropyl-1-(5-ethyl-2-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(5-ethyl-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine: Similar structure with a pyridinyl group instead of a phenyl group.

    1-Cyclopropyl-1-(2-methoxyphenyl)methanamine: Similar structure with a methoxy group at a different position on the phenyl ring.

Uniqueness

1-Cyclopropyl-1-(5-ethyl-2-methoxyphenyl)methanamine is unique due to the specific positioning of the ethyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other similar compounds, making it valuable for specific research applications.

Properties

CAS No.

535926-43-3

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

cyclopropyl-(5-ethyl-2-methoxyphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-3-9-4-7-12(15-2)11(8-9)13(14)10-5-6-10/h4,7-8,10,13H,3,5-6,14H2,1-2H3

InChI Key

KXGWRWORKOTHSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C(C2CC2)N

Origin of Product

United States

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